2-Methyl-5H-dibenzazepine
Description
Structure
3D Structure
Properties
IUPAC Name |
3-methyl-11H-benzo[b][1]benzazepine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N/c1-11-6-9-15-13(10-11)8-7-12-4-2-3-5-14(12)16-15/h2-10,16H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBHZSHJGMSCTKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC3=CC=CC=C3C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10500460 | |
| Record name | 2-Methyl-5H-dibenzo[b,f]azepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10500460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70401-31-9 | |
| Record name | 2-Methyl-5H-dibenzo[b,f]azepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10500460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Methyl-5H-dibenz(b,f)azepine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 2 Methyl 5h Dibenzazepine and Its Derivatives
Strategies for Constructing the 5H-Dibenzazepine Core
The formation of the central seven-membered azepine ring, fused to two benzene (B151609) rings, is the cornerstone of synthesizing 5H-dibenzazepine and its derivatives. Various synthetic routes have been developed to achieve this, including intramolecular cyclizations, ring expansions, and multicomponent reactions.
Transition-Metal-Catalyzed Intramolecular Cyclization (e.g., Palladium-catalyzed C-N Bond Formation)
Transition-metal-catalyzed reactions, particularly those employing palladium, have become powerful tools for the formation of carbon-nitrogen bonds in the synthesis of heterocyclic compounds. The Buchwald-Hartwig amination is a prominent example of a palladium-catalyzed cross-coupling reaction used to construct the 5H-dibenzazepine core nih.govbenthamscience.comresearchgate.netwikipedia.orgrug.nl. This reaction typically involves the intramolecular cyclization of a suitably substituted diarylamine precursor.
For instance, the synthesis of substituted dibenzo[b,f]azepines has been achieved through a double Buchwald-Hartwig amination of 2,2'-dibromostilbenes with an amine, such as aniline nih.gov. The choice of palladium catalyst and ligand is crucial for the success of this transformation. A common catalyst system is Pd2(dba)3 (tris(dibenzylideneacetone)dipalladium(0)) in combination with a bulky electron-rich phosphine ligand like DPEphos (bis[(2-diphenylphosphino)phenyl] ether) nih.gov. The reaction is typically carried out in the presence of a base, such as cesium carbonate (Cs2CO3), in a solvent like toluene nih.gov. This methodology has been shown to be effective for a range of substituted starting materials, affording the desired dibenzazepine (B1670418) derivatives in good to excellent yields nih.gov.
The general applicability of the Buchwald-Hartwig amination allows for the synthesis of a wide variety of dibenzazepine analogs by varying the substituents on the starting aryl halides and the amine coupling partner wikipedia.org.
Carbamoylation and Hydrolysis Pathways from Iminostilbene (B142622) Derivatives
Another important strategy for the synthesis of functionalized 5H-dibenzazepine derivatives involves the carbamoylation of an iminostilbene precursor, followed by hydrolysis. This pathway is particularly relevant for the industrial production of compounds like oxcarbazepine (B1677851), a derivative of 5H-dibenzazepine beilstein-journals.orggoogle.comepo.org.
The process often starts with a 10-methoxy-iminostilbene intermediate. This compound can undergo carbamoylation to introduce a carbamoyl group (-CONH2) at the nitrogen atom of the azepine ring. The reaction can be carried out using various reagents, such as an alkali metal cyanate (e.g., sodium cyanate) in the presence of an α-hydroxy acid google.com. The resulting 10-methoxy-N-aminocarbonyl-iminostilbene is then subjected to acid hydrolysis, which converts the methoxy enol ether at the 10-position into a ketone, yielding the final 10-oxo-10,11-dihydro-5H-dibenz[b,f]azepine-5-carboxamide (oxcarbazepine) beilstein-journals.orgepo.org.
A related approach involves the reaction of 10-methoxy-iminostilbene with triphosgene to form an N-chlorocarbonyl derivative, which is then treated with ammonia to introduce the carbamoyl group, followed by acid hydrolysis epo.orgwipo.int. These methods provide a reliable route to specific dibenzazepine derivatives with functionalities at the 5- and 10-positions.
Cyclization Reactions and Ring Expansion Approaches
Cyclization and ring expansion reactions offer alternative pathways to the 5H-dibenzazepine core, often starting from more readily available smaller ring systems nih.gov.
One notable ring expansion method is the Wagner-Meerwein rearrangement of acridin-9-ylmethanol nih.govwikipedia.orgresearchgate.netlibretexts.orgslideshare.net. This reaction, typically promoted by an acid catalyst such as polyphosphoric acid or P2O5, involves the expansion of the six-membered central ring of the acridine system to the seven-membered azepine ring of the dibenzazepine scaffold nih.gov. This method has been successfully used to synthesize both unsubstituted and substituted 5H-dibenzo[b,f]azepines nih.gov.
Another ring expansion strategy starts from N-arylisatins. This multi-step synthesis involves the conversion of the N-arylisatin to a 9-acridinemethanol derivative, which then undergoes a Wagner-Meerwein rearrangement to form the fluorinated 5H-dibenzo[b,f]azepine nih.gov.
Oxidative C-C Coupling Strategies
Oxidative carbon-carbon coupling reactions are employed in the industrial synthesis of the 5H-dibenzo[b,f]azepine core. A key industrial route involves the oxidative coupling of o-nitrotoluene semanticscholar.org. This initial step forms a 2,2'-dinitrobibenzyl intermediate. Subsequent reduction of the nitro groups to amines yields 2,2'-diaminobibenzyl. This diamine then undergoes a ring-closing amine condensation, followed by catalytic dehydrogenation to afford the final 5H-dibenzo[b,f]azepine product nih.govbeilstein-journals.org. This multi-step process is a well-established method for the large-scale production of the parent dibenzazepine scaffold.
Multicomponent Reaction Sequences
Multicomponent reactions (MCRs), where multiple starting materials react in a single pot to form a complex product, provide an efficient and atom-economical approach to the synthesis of dibenzazepine derivatives nih.govnih.gov.
A notable example is the use of a dual catalyst system, such as Rh(I)/Pd(0), in a domino process to synthesize aza-dibenzazepines nih.govacs.orgwordpress.com. This reaction involves the coupling of vinylpyridines, arylboronic acids, and amines without the need for isolation of intermediates nih.govacs.orgwordpress.com. The sequence can involve a Suzuki coupling followed by an in situ Buchwald-Hartwig amination nih.govbeilstein-journals.org. This approach allows for the rapid assembly of a diverse range of substituted dibenzazepine analogs with good to moderate yields nih.gov.
Regioselective Introduction of the 2-Methyl Group and Other Aromatic Substituents
The introduction of substituents, such as a methyl group at the 2-position of the 5H-dibenzazepine core, requires regioselective synthetic methods. One of the classical methods for achieving this is the Friedel-Crafts alkylation mt.comnih.govbeilstein-journals.org.
Friedel-Crafts alkylation involves the reaction of an aromatic ring with an alkyl halide in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3) mt.comnih.gov. For the synthesis of 2-Methyl-5H-dibenzazepine, this would typically involve the alkylation of a pre-formed 5H-dibenzazepine or a suitable precursor. However, a significant challenge with Friedel-Crafts alkylation is controlling the regioselectivity, as the reaction can potentially lead to a mixture of isomers with the methyl group at different positions on the aromatic rings. The directing effects of the existing substituents on the dibenzazepine core would influence the position of the incoming methyl group. While historically used, these approaches often result in moderate yields and can be limited by the harsh acidic conditions, which may not be compatible with all functional groups .
More modern approaches to achieve regioselectivity often rely on the use of starting materials that already contain the desired substituent pattern. For example, a substituted o-nitrotoluene could be used in the oxidative C-C coupling strategy to introduce a methyl group at a specific position from the outset of the synthesis. Similarly, in transition-metal-catalyzed cyclizations, the substituents can be pre-installed on the aryl halide precursors to ensure their specific placement in the final dibenzazepine product.
Table 1: Overview of Synthetic Methodologies for the 5H-Dibenzazepine Core
| Methodology | Key Reaction | Catalyst/Reagent | Typical Precursors | Key Features |
| Transition-Metal-Catalyzed Intramolecular Cyclization | Buchwald-Hartwig Amination | Pd2(dba)3 / DPEphos, Cs2CO3 | 2,2'-Dihalostilbenes, Amines | High efficiency, good functional group tolerance. |
| Carbamoylation and Hydrolysis | Carbamoylation, Acid Hydrolysis | NaOCN / α-hydroxy acid, H+ | 10-Methoxyiminostilbene | Industrial route for 10-oxo derivatives. |
| Ring Expansion Approaches | Wagner-Meerwein Rearrangement | Polyphosphoric acid, P2O5 | Acridin-9-ylmethanol, N-Arylisatins | Access to the core from smaller ring systems. |
| Oxidative C-C Coupling | Oxidative Coupling | Base (e.g., KOH) | o-Nitrotoluene | Key step in large-scale industrial synthesis. |
| Multicomponent Reactions | Domino Suzuki Coupling / Buchwald-Hartwig Amination | Rh(I) / Pd(0) catalysts | Vinylpyridines, Arylboronic acids, Amines | High efficiency and atom economy. |
Synthesis of Saturated 10,11-Dihydro-dibenzazepine Derivatives
The 10,11-dihydro-5H-dibenzo[b,f]azepine scaffold is a foundational structure for many important compounds. Its synthesis has evolved from classical methods to more efficient modern catalytic strategies.
One of the earliest reported methods for creating the saturated dibenzazepine ring system was the cyclisation of 2,2'-diaminobibenzyl catalyzed by polyphosphoric acid (PPA) at high temperatures. nih.gov Another early approach involved the gas-phase dehydrogenation of 10,11-dihydro-5H-dibenzo[b,f]azepine over a palladium on carbon (Pd/C) catalyst to yield the unsaturated 5H-dibenzo[b,f]azepine. nih.gov
More contemporary and versatile methods often employ transition-metal-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination. This reaction is highly effective for forming the crucial C-N bond to close the central seven-membered ring. One such approach involves the intramolecular cyclisation of functionalized dihydrostilbenes. nih.gov
A notable three-step process has been developed for the synthesis of 10,11-dihydro-5H-dibenzo[b,f]azepin-10-ol derivatives, which are valuable precursors. nih.govrsc.org This sequence begins with a nucleophilic addition reaction between substituted o-nitrobenzyl chlorides and 2-chlorobenzaldehydes. The resulting nitro compound is then reduced, typically using a catalyst like Pd/C with a hydrogen source such as hydrazine hydrate, to afford a 2-(2-aminophenyl)-1-(2-chlorophenyl)ethanol intermediate. nih.gov The final and key step is an intramolecular Buchwald–Hartwig coupling, which constructs the dibenzazepine scaffold. nih.gov This palladium-catalyzed reaction has been optimized for various substrates, including those bearing electron-withdrawing and electron-donating groups, demonstrating the method's broad applicability. nih.gov
| Product | Substituents | Overall Yield (%) |
|---|---|---|
| Dibenzazepine 4b | 7-Cl | 42 |
| Dibenzazepine 4c | 8-Cl | 31 |
| Dibenzazepine 4d | 7-CF3 | 48 |
| Dibenzazepine 4g | 2-CF3 | 62 |
| Dibenzazepine 4h | 7-Me | 61 |
| Dibenzazepine 4j | 2-Me | 45 |
Functionalization and Derivatization at the 5-Position
The nitrogen atom at the 5-position of the dibenzazepine ring is a primary site for functionalization, allowing for the introduction of various substituents that significantly modify the molecule's properties. Key derivatives include those containing carbamide (carboxamide) and carbonyl chloride groups.
The introduction of a carbonyl chloride group is a common strategy to activate the 5-position for subsequent nucleophilic substitution. 5H-Dibenzo[b,f]azepine-5-carbonyl chloride can be synthesized by reacting the parent iminostilbene (5H-dibenzo[b,f]azepine) with phosgene or a phosgene equivalent like triphosgene. rsyn.org This reactive intermediate serves as a versatile precursor for a wide range of derivatives. researchgate.net
For example, 5H-dibenzo[b,f]azepine-5-carbonyl chloride readily reacts with nucleophiles such as amines to form urea derivatives or amides. researchgate.net Its reaction with 1-phenylpiperazine or pyrrolidine (B122466) yields the corresponding N-substituted methanone compounds. researchgate.net Similarly, the saturated analog, 10,11-dihydro-5H-dibenzo[b,f]azepine-5-carbonyl chloride, can be used to produce the corresponding saturated derivatives. researchgate.net
The carbamide (carboxamide) group is a particularly important functionalization, as it is the defining feature of the anticonvulsant drug carbamazepine (B1668303) (5H-dibenzo[b,f]azepine-5-carboxamide). rsyn.org This group is typically installed by reacting the 5-carbonyl chloride intermediate with ammonia. Further derivatization can lead to other significant compounds; for instance, reaction of the carbonyl chloride with hydrazine hydrate produces a 5-acid hydrazide intermediate. rsyn.org
| Dibenzazepine Core | Reagent | 5-Position Derivative |
|---|---|---|
| 5H-Dibenzo[b,f]azepine | Triphosgene | 5-Carbonyl chloride |
| 5H-Dibenzo[b,f]azepine-5-carbonyl chloride | Ammonia | 5-Carbamide (Carboxamide) |
| 5H-Dibenzo[b,f]azepine-5-carbonyl chloride | Hydrazine Hydrate | 5-Acid hydrazide |
| 10,11-Dihydro-5H-dibenzo[b,f]azepine-5-carbonyl chloride | Pyrrolidine | (10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)(pyrrolidin-1-yl)methanone |
Process Optimization and Scalability Studies for this compound Synthesis
Optimizing the synthesis of a target molecule like this compound is crucial for its efficient and cost-effective production on a larger scale. Traditional process optimization often relies on a "one variable at a time" (OVAT) approach, where a single parameter is changed in each experiment. nih.govnih.gov However, this method is inefficient and fails to identify interactions between different reaction variables. nih.gov
A more powerful and systematic statistical approach is the Design of Experiments (DoE). nih.govsci-hub.se DoE allows for the simultaneous variation of multiple factors in a structured manner, providing a comprehensive understanding of the reaction space with fewer experiments. nih.govnih.gov This methodology is widely used in industrial process chemistry to improve yield and product quality, ensure process robustness, and define a "design space" for regulatory filings under the Quality by Design (QbD) paradigm. sci-hub.se
In the context of synthesizing this compound, a DoE approach could be used to optimize a key cyclization or cross-coupling step. The process would involve:
Identifying Factors: Key variables (factors) affecting the reaction are identified. These could include temperature, reaction time, catalyst loading, solvent composition, and the molar equivalents of reagents.
Defining Ranges: A practical operating range (high and low levels) is set for each factor.
Selecting a Design: A statistical design matrix (e.g., full factorial, fractional factorial) is chosen to define the set of experiments to be run. nih.gov
Executing Experiments: The experiments are performed according to the matrix, and the results (responses), such as product yield and purity, are measured.
Data Analysis: Statistical software is used to analyze the data, build a mathematical model of the process, and identify which factors and factor interactions have a significant effect on the responses. sci-hub.se This analysis can generate response surface maps that visualize the optimal conditions. nih.gov
An illustrative DoE study for a hypothetical palladium-catalyzed amination to form the 2-methyl-dibenzazepine ring might investigate the following:
| Run | Temperature (°C) | Catalyst Loading (mol%) | Ligand Equiv. | Response (Yield %) |
|---|---|---|---|---|
| 1 | 90 (-1) | 1.0 (-1) | 1.0 (-1) | Result |
| 2 | 110 (+1) | 1.0 (-1) | 1.0 (-1) | Result |
| 3 | 90 (-1) | 2.0 (+1) | 1.0 (-1) | Result |
| 4 | 110 (+1) | 2.0 (+1) | 1.0 (-1) | Result |
| 5 | 90 (-1) | 1.0 (-1) | 2.0 (+1) | Result |
| 6 | 110 (+1) | 1.0 (-1) | 2.0 (+1) | Result |
| 7 | 90 (-1) | 2.0 (+1) | 2.0 (+1) | Result |
| 8 | 110 (+1) | 2.0 (+1) | 2.0 (+1) | Result |
| 9 | 100 (0) | 1.5 (0) | 1.5 (0) | Result |
Table represents a hypothetical 2³ full factorial design with a center point. (-1) indicates the low level, (+1) the high level, and (0) the center point for each factor.
By applying DoE, researchers can efficiently map the reaction landscape, leading to a robust and scalable synthesis process for this compound. nih.govsci-hub.se
Structure Activity Relationship Sar Studies of 2 Methyl 5h Dibenzazepine Derivatives
Influence of the 2-Methyl Substituent on Receptor Binding and Biological Activity
The introduction of a methyl group at the 2-position of the 5H-dibenzazepine core can significantly influence the molecule's interaction with biological targets. While direct SAR studies on the 2-methyl substituent are not extensively detailed in isolation, principles from related scaffolds, such as benzodiazepines, provide valuable insights. In these related seven-membered ring systems, the introduction of a methyl group can serve as a "chemical reporter" to probe the topology of receptor binding pockets. nih.govresearchgate.net
A methyl group at a specific position can introduce steric hindrance that prevents or favors a particular binding mode. nih.gov For instance, if a receptor's binding site is sterically constrained, the presence of the methyl group may decrease binding affinity. Conversely, if the binding pocket contains a suitable hydrophobic sub-pocket, the methyl group can engage in favorable van der Waals interactions, thereby enhancing affinity.
Furthermore, in certain GABAA receptor modulators based on the diazepine (B8756704) ring, the stereochemistry of a methyl group (R vs. S isomer) can lead to significant differences in binding affinity and functional activity, suggesting that the methyl group's precise orientation is critical for optimal interaction. nih.gov Such a substituent can also be a key determinant for subtype selectivity, promoting preferred binding to specific receptor isoforms (e.g., α5-containing GABAA receptors). nih.govresearchgate.net Therefore, the 2-methyl group on the dibenzazepine (B1670418) framework is predicted to play a crucial role in modulating the compound's fit within its target receptor, potentially enhancing affinity and influencing selectivity for specific receptor subtypes.
Impact of Aromatic Ring Substitution Patterns on Pharmacological Profiles
The substitution pattern on the two aromatic rings of the dibenzazepine nucleus is a critical determinant of pharmacological activity. Studies on analogous tricyclic systems, such as benzodiazepines and benzazepinones, have established clear SAR principles that are likely applicable to 2-Methyl-5H-dibenzazepine derivatives.
For benzodiazepines, an electron-withdrawing group at the 7-position (equivalent to the 2- or 3-position on the dibenzazepine nucleus) is considered essential for anxiolytic and anticonvulsant activity. chemisgroup.usyoutube.com Substituents like chlorine (Cl) or a nitro group (NO2) in this position significantly enhance potency. youtube.comyoutube.com The potency often correlates with the electronegativity of the substituent. youtube.com Conversely, positions 6, 8, and 9 of the benzodiazepine (B76468) ring should remain unsubstituted for optimal activity. youtube.comyoutube.com
Furthermore, if a phenyl group is present at the 5-position, its substitution pattern is also crucial. Electron-withdrawing substituents at the ortho position (or both ortho positions) of this phenyl ring tend to increase activity, whereas substitution at the para position typically leads to a decrease in activity. youtube.com
Effects of Nitrogen Atom Substitution and Side Chain Modifications on Efficacy and Selectivity
The nitrogen atom at the 5-position of the 5H-dibenzazepine ring is a key site for chemical modification, and the nature of the substituent or side chain at this position profoundly impacts efficacy and receptor selectivity. nih.gov Attaching different side chains allows for the exploration of interactions with receptor domains extending from the core binding pocket.
A study on pyridobenzodiazepines, which share a similar tricyclic core, systematically evaluated the effect of modifying a basic side chain on binding to dopamine (B1211576) (D₂, D₄.₂) and serotonin (B10506) (5-HT₂ₐ) receptors. nih.gov The parent compounds featured an 8-chloro or 8-methyl substitution on the tricyclic core and a 4-methyl-1-piperazinyl group attached to the core. Replacing the terminal N-methyl group on the piperazine (B1678402) ring with different moieties led to dramatic shifts in receptor affinity. nih.gov
Key findings from this study include:
N-Phenyl Substitution: Replacing the N-methyl group with an N-phenyl moiety resulted in a dramatic decrease in affinity for all tested receptors (D₄.₂, D₂ₗ, and 5-HT₂ₐ), with Ki values exceeding 1000 nM. nih.gov
N-Benzyl and N-Phenethyl Substitution: The introduction of larger, more flexible N-benzyl or N-phenethyl side chains resulted in significant affinities at D₄.₂ and 5-HT₂ₐ receptors. nih.gov
Piperidine (B6355638) and Rigid Analogs: Replacing the piperazine ring with a 4-aminopiperidine (B84694) ring generally led to lower affinity. However, rigidifying the piperidine nucleus within an azabicyclo[3.2.1]octane structure dramatically increased affinity for D₂ₗ receptors while slightly reducing it for D₄.₂ and 5-HT₂ₐ receptors. nih.gov
These findings demonstrate that the size, flexibility, and basicity of the side chain attached to the core nitrogen are critical for modulating receptor binding profiles. nih.gov
| Side Chain Modification (on Piperazine Moiety) | Effect on D₄.₂ Receptor Affinity | Effect on D₂ₗ Receptor Affinity | Effect on 5-HT₂ₐ Receptor Affinity | Reference |
|---|---|---|---|---|
| N-Phenyl | Dramatic Decrease | Dramatic Decrease | Dramatic Decrease | nih.gov |
| N-Cyclohexyl | Restored Some Affinity | Restored Some Affinity | Restored Some Affinity | nih.gov |
| N-Benzyl | Significant Affinity | - | Significant Affinity | nih.gov |
| N-Phenethyl | Significant Affinity | - | Significant Affinity | nih.gov |
| Homologation (Piperazine to Homopiperazine) | Significant Decrease | Significant Decrease | Significant Decrease | nih.gov |
Further synthetic strategies involve converting the N5-H of 5H-dibenzo[b,f]azepine into a carboxamide, which can then be used as a handle to attach other heterocyclic moieties, such as imidazolones, creating a diverse library of new analogs for biological screening. jocpr.com
Conformational Analysis and its Relation to Biological Activity
The three-dimensional shape, or conformation, of dibenzazepine derivatives is intrinsically linked to their biological activity. The central seven-membered azepine ring is not planar and can adopt various conformations, which are heavily influenced by the degree of saturation and the nature of substituents. nih.gov
The parent scaffold, 5H-dibenzo[b,f]azepine (iminostilbene), contains a C10-C11 double bond. This unsaturation imparts significant rigidity, leading to a relatively flat and shallow boat-like conformation of the central ring. nih.govconsensus.app In contrast, the saturated analog, 10,11-dihydro-5H-dibenzo[b,f]azepine (iminodibenzyl), lacks this double bond and is therefore much more flexible, adopting a distinctly folded or "butterfly" conformation where the two benzene (B151609) rings are at a significant dihedral angle to one another. nih.gov
This conformational difference is critical for receptor recognition. The specific shape of the molecule determines how well it fits into the binding site of a protein. For the related benzazepine series of dopamine D-1 receptor ligands, molecular mechanics calculations suggest that the biologically active conformation is a chair form where the bulky phenyl substituent occupies an equatorial position. nih.gov This implies that only specific, low-energy conformations of the seven-membered ring are responsible for the observed pharmacological effect.
Rational Design Principles for Novel this compound Analogs
The dibenzazepine scaffold has served as a template for the rational design of inhibitors targeting specific enzymes and receptors. nih.govresearchgate.net Rational design involves using knowledge of the target's three-dimensional structure and the SAR of a lead compound to design new molecules with enhanced potency and selectivity.
One prominent example is the design of inhibitors for β-secretase (BACE1), an enzyme implicated in Alzheimer's disease. nih.govacs.org In this work, the dibenzazepine motif was identified as a suitable scaffold to mimic the P3-P2 residues of the natural substrate. The rigid, seven-membered heterocyclic ring fused to two aromatic rings provides the correct spatial orientation to fit within the enzyme's active site. nih.govacs.org Further optimization involved adding an amide or amide bioisostere to the scaffold to represent the P1' residue, leading to the identification of potent BACE1 inhibitors. nih.gov
Another example of rational design involves the development of inhibitors for trypanothione (B104310) reductase, an enzyme essential for redox balance in trypanosomal parasites. researchgate.net Using a homology model of the enzyme's active site, researchers identified the saturated dibenzazepine nucleus (found in the drug imipramine) as a lead structure. This tricyclic scaffold was shown to fit within the active site, and subsequent modifications based on this model aimed to enhance selectivity for the parasite enzyme over the human equivalent, glutathione (B108866) reductase. researchgate.net
Scaffold Hopping/Bioisosterism: The dibenzazepine core can be used as a rigid bioisostere to replace peptide fragments or other moieties of a known ligand, preserving the necessary geometry for binding.
Structure-Based Design: By understanding the topology of the target's binding site, substituents can be placed on the dibenzazepine ring system to form specific hydrogen bonds, hydrophobic interactions, or other favorable contacts, thereby increasing affinity and selectivity.
Side Chain Optimization: As discussed previously, modifying side chains at the N5 position is a powerful strategy to explore interactions with different regions of the target protein and to fine-tune pharmacological properties. nih.govnih.gov
By applying these principles, medicinal chemists can systematically modify the this compound structure to develop novel compounds with tailored biological activities.
Preclinical Pharmacological Investigations of 2 Methyl 5h Dibenzazepine and Its Analogs
Anticonvulsant Activity in In Vitro and In Vivo Models
The therapeutic legacy of the dibenzazepine (B1670418) class is firmly rooted in its anticonvulsant properties, most notably exemplified by carbamazepine (B1668303). Research into derivatives of 2-Methyl-5H-dibenzazepine has continued this line of inquiry, with studies exploring their potential as antiepileptic agents. Some of these synthesized compounds have demonstrated anticonvulsant activity comparable to that of established medications.
Preclinical evaluation of novel anticonvulsant agents typically involves a battery of in vivo rodent models designed to identify efficacy against different seizure types. Key models include the maximal electroshock (MES) test, which is predictive of efficacy against generalized tonic-clonic seizures, and the subcutaneous pentylenetetrazol (scPTZ) test, a model for identifying compounds that can raise the seizure threshold, relevant for absence seizures. nih.govnih.gov For instance, the evaluation of a series of 2-benzylglutarimides, which are structurally distinct but functionally relevant analogs, revealed promising anticonvulsant profiles. nih.gov One of the most promising compounds from this series, 2-(4-chlorobenzyl)glutarimide, demonstrated significant activity in both the MES and scMet models in mice, coupled with low neurotoxicity as assessed by the rotorod assay. nih.gov Further characterization showed its effectiveness against seizures induced by bicuculline, picrotoxin, and strychnine, suggesting a broad spectrum of anticonvulsant action. nih.gov
The Anticonvulsant Screening Program of the National Institute of Neurological Disorders and Stroke (NINDS)/NIH is a critical resource for these evaluations, providing standardized testing for new chemical entities. nih.gov The 6 Hz seizure model is another important tool used to assess compounds for potential efficacy against therapy-resistant partial seizures. nih.gov The collective data from these models help to build a comprehensive pharmacological profile of new dibenzazepine analogs, guiding further development.
| Compound/Analog Class | In Vivo Model | Observed Anticonvulsant Effect |
| 2-Methyl-carbamazepine | General preclinical studies | Noted for resistance to certain metabolic pathways compared to carbamazepine. |
| 2-(4-chlorobenzyl)glutarimide | Maximal Electroshock (MES) Test (mice) | Good anti-MES activity. nih.gov |
| 2-(4-chlorobenzyl)glutarimide | Pentylenetetrazol (scMet) Test (mice) | Good anti-scMet activity. nih.gov |
| 2-(4-chlorobenzyl)glutarimide | Bicuculline-induced seizures | Effective in non-toxic doses. nih.gov |
| 2-(4-chlorobenzyl)glutarimide | Picrotoxin-induced seizures | Effective in non-toxic doses. nih.gov |
Antidepressant and Anxiolytic Effects in Preclinical Behavioral Paradigms
Building on the landmark discovery of the antidepressant properties of the dibenzazepine imipramine (B1671792), research has continued to explore analogs for novel antidepressant and anxiolytic activities. Recent investigations have focused on compounds with multimodal mechanisms of action, particularly those targeting multiple serotonin (B10506) (5-HT) receptor subtypes.
Two novel phenylpiperazine derivatives, HBK-14 and HBK-15, which act as dual antagonists of 5-HT1A and 5-HT7 receptors, have shown significant antidepressant- and anxiolytic-like effects in established preclinical models. nih.govnih.govplos.org Their antidepressant potential was evaluated in the forced swim test (FST) in both mice and rats, a widely used model where a reduction in immobility time is indicative of antidepressant activity. nih.govnih.gov Both compounds significantly decreased immobility time, with HBK-15 showing a more potent, dose-dependent effect in mice. nih.govnih.gov
The anxiolytic-like properties of these compounds were assessed using the four-plate test in mice and the elevated plus-maze (EPM) test in rats. nih.govnih.govcpn.or.kr In these paradigms, anxiolytic compounds typically increase the number of punished crossings (four-plate test) or the time spent in and entries into the open arms (EPM). Both HBK-14 and HBK-15 demonstrated anxiolytic-like activity, with HBK-14 showing slightly greater anxiolytic potential. nih.govnih.gov These findings underscore the therapeutic potential of modulating both 5-HT1A and 5-HT7 receptors for the treatment of mood and anxiety disorders. nih.gov
| Compound | Preclinical Model | Behavioral Outcome | Inferred Activity |
| HBK-14 | Forced Swim Test (FST) - Mice & Rats | Decreased immobility time. nih.govnih.gov | Antidepressant-like |
| HBK-15 | Forced Swim Test (FST) - Mice & Rats | Dose-dependently decreased immobility time. nih.govnih.gov | Antidepressant-like |
| HBK-14 | Four-Plate Test - Mice | Possesses anxiolytic-like properties. nih.govnih.gov | Anxiolytic-like |
| HBK-15 | Four-Plate Test - Mice | Possesses anxiolytic-like properties. nih.govnih.gov | Anxiolytic-like |
| HBK-14 | Elevated Plus Maze (EPM) - Rats | Possesses anxiolytic-like properties. nih.govnih.gov | Anxiolytic-like |
| HBK-15 | Elevated Plus Maze (EPM) - Rats | Possesses anxiolytic-like properties. nih.govnih.gov | Anxiolytic-like |
Antipsychotic Potential in Preclinical Assessments
The structural framework of dibenzazepine is also present in several atypical antipsychotic drugs. Consequently, novel analogs are frequently screened for antipsychotic potential using a range of preclinical behavioral and neurochemical models. These models aim to predict efficacy against the positive, negative, and cognitive symptoms of schizophrenia.
A key area of investigation is the interaction with dopamine (B1211576) D2 and serotonin 5-HT2A receptors. For example, FMPD, a novel analog with a dibenzo[f]azulene structure, displays high affinity for D2, 5-HT2A, and 5-HT6 receptors. nih.gov In preclinical studies, FMPD demonstrated an atypical antipsychotic profile. It blocked 5-HT2A agonist-induced behaviors and inhibited conditioned avoidance behavior in rats, a classic predictive model for antipsychotic activity. nih.govnih.gov Furthermore, it selectively modulated the activity of A10 dopamine neurons, a hallmark of atypical antipsychotics, and did not produce catalepsy at lower doses, suggesting a reduced risk of extrapyramidal side effects. nih.gov
Rodent models utilizing psychotomimetic agents like phencyclidine (PCP) are also employed to assess antipsychotic potential. nih.gov PCP-induced hyperlocomotion is a common model, and its attenuation by a test compound is considered indicative of antipsychotic-like effects. nih.gov Studies on mGlu2 positive allosteric modulators, some of which also possess 5-HT2A antagonism, showed inhibition of PCP-induced hyperlocomotion, further highlighting the importance of the 5-HT2A receptor system in the mechanism of action of potential antipsychotics. nih.gov
| Compound/Analog | Preclinical Model/Assay | Key Finding |
| FMPD | Receptor Binding Assays | High affinity for Dopamine D2, 5-HT2A, and 5-HT6 receptors. nih.gov |
| FMPD | Conditioned Avoidance Behavior (Rats) | Inhibited conditioned avoidance response. |
| FMPD | Catalepsy Test (Rats) | Did not produce catalepsy at doses lower than 25 mg/kg. nih.gov |
| FMPD | Fos-induction studies | Showed an atypical antipsychotic profile in the striatum and nucleus accumbens. nih.gov |
| JNJ-40411813 (mGlu2 PAM with 5HT2A antagonism) | Phencyclidine-induced hyperlocomotion (Mice) | Inhibited hyperlocomotion. nih.gov |
| JNJ-42153605 (selective mGlu2 PAM) | Conditioned Avoidance Behavior (Rats) | Inhibited conditioned avoidance behavior. nih.gov |
Anticancer Research Applications
In recent years, the dibenzazepine scaffold and related structures have emerged as a promising area for anticancer drug discovery. Preclinical investigations have demonstrated that these compounds can exert potent cytotoxic effects on various cancer cell lines, inhibit tumor growth in animal models, and induce programmed cell death through multiple molecular pathways.
A number of dibenzazepine analogs and related benzodiazepine (B76468) structures have been synthesized and evaluated for their ability to inhibit the proliferation of human cancer cells. In vitro screening against panels of cancer cell lines is a primary method for identifying active compounds. For example, a series of novel rigid dibenzo[b,f]azepines were evaluated against the National Cancer Institute's (NCI) 60-cell line panel, with several candidates showing significant anti-proliferative activity. nih.gov The compound designated '5e' from this series was particularly active. nih.gov
Other related structures, such as benzodiazepinediones, have also shown potent activity. The compounds TDP521252 and TDP665759 were found to inhibit the proliferation of wild-type p53-expressing cell lines with average IC50 values of 14 µM and 0.7 µM, respectively. nih.gov Similarly, the benzazepine BBL22 demonstrated broad antiproliferative effects on a variety of human tumor lines of both epithelial and hematopoietic origin. nih.gov
| Compound/Analog | Cancer Cell Line(s) | In Vitro Activity (IC50) |
| Dibenzo[b,f]azepine derivative (5e) | Leukemia SR cells | 13.05 ± 0.62 µM nih.gov |
| TDP521252 (Benzodiazepinedione) | Various wt p53-expressing cell lines | Average IC50 of 14 µM nih.gov |
| TDP665759 (Benzodiazepinedione) | Various wt p53-expressing cell lines | Average IC50 of 0.7 µM nih.gov |
| BBL22 (Benzazepine) | Various epithelial and hematopoietic tumor lines | Induces growth arrest. nih.gov |
| 1,5-Benzothiazepine (B1259763) derivative (2c) | Liver cancer (Hep G-2) | 3.29 ± 0.15 µM researchgate.net |
| 1,5-Benzothiazepine derivative (2j) | Prostate cancer (DU-145) | 15.42 ± 0.16 µM mdpi.com |
Promising candidates from in vitro studies are often advanced to in vivo animal models to assess their antitumor efficacy in a more complex biological system. Human tumor xenograft models, where human cancer cells are implanted into immunocompromised mice or rats, are commonly used.
The dibenzo[b,f]azepine derivative 5e, which showed potent in vitro activity, was evaluated in an in vivo model and found to significantly inhibit tumor proliferation by 62.7% and reduce tumor volume. nih.gov The benzazepine BBL22 also demonstrated significant in vivo antitumor activity, reducing the growth of established PC3 human prostate tumors in a xenograft model without causing overt toxicity. nih.gov Furthermore, the benzodiazepinedione TDP665759 was shown to act synergistically with the conventional chemotherapeutic agent doxorubicin, significantly decreasing tumor growth in an A375 melanoma xenograft model. nih.gov The antiepileptic drug Eslicarbazepine, a dibenzazepine, has also been shown to suppress tumor growth in an intracranial rat model of glioma. springermedizin.de
A key focus of anticancer research is to elucidate the molecular mechanisms by which novel compounds exert their effects. Many dibenzazepine analogs have been found to induce cancer cell death through the activation of apoptosis (programmed cell death) and by causing cell cycle arrest, which prevents cancer cells from dividing.
Several studies have shown that these compounds can trigger apoptosis through the intrinsic (mitochondrial) pathway. This is often characterized by a breakdown of the mitochondrial membrane potential, the activation of caspase-3, and changes in the expression of the Bcl-2 family of proteins, such as the overexpression of pro-apoptotic Bax and the suppression of anti-apoptotic Bcl-2. springermedizin.denih.gov For example, the dibenzo[b,f]azepine derivative 5e was found to increase the apoptosis ratio by 37.34% in leukemia cells. nih.gov
In addition to apoptosis, cell cycle arrest is a common mechanism. The benzazepine BBL22 was shown to induce a potent G2/M phase arrest in a variety of tumor cell lines, which was then followed by significant apoptosis in prostate and breast cancer lines. nih.gov Other compounds have been shown to arrest the cell cycle at the G1/S checkpoint. nih.gov The activation of specific signaling pathways, such as the p38 MAPK pathway, has also been implicated in the induction of apoptosis and cell cycle arrest by these compounds. nih.gov
Other Biological Activities (e.g., Antioxidant, Antimicrobial, Anti-inflammatory)
Beyond their well-documented applications, the dibenzazepine scaffold and its derivatives have been the subject of investigations into other potential biological activities, including antioxidant, antimicrobial, and anti-inflammatory effects. rsyn.orgrsyn.org Preclinical studies have explored the capacity of these compounds to mitigate oxidative stress, inhibit microbial growth, and modulate inflammatory pathways.
Several studies have evaluated the antioxidant potential of 5H-dibenz[b,f]azepine and its derivatives using various in vitro models. A study investigating 5H-dibenz[b,f]azepine and five of its analogues found that some of the compounds significantly inhibited human low-density lipoprotein (LDL) oxidation and lipid peroxidation in an egg liposome (B1194612) model system. researchgate.net
In another research effort, a series of novel 5H-dibenz[b,f]azepine derivatives featuring aminophenol and substituted aminophenol moieties were synthesized and assessed for their antioxidant properties. nih.gov While the intermediate compound, 3-chloro-1-(5H-dibenz[b,f]azepine-5yl)propan-1-one, displayed negligible activity, the aminophenol derivatives (2a-e) demonstrated good antioxidant capabilities across several assays. nih.gov Specifically, compounds containing substituted aminophenols, 2d and 2e, were identified as having the most predominant antioxidant activities among the synthesized analogues. nih.gov The evaluation methods included scavenging effects on the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical, inhibition of lipid peroxidation in a beta-carotene (B85742) linoleate (B1235992) system, prevention of human LDL oxidation, and reducing power. nih.gov
Furthermore, the antioxidant properties of 5H-dibenz[b,f]azepine-based pyrazole (B372694) sulphonamides have been explored. researchgate.net Within this series, compounds 28-30 were found to exert positive antioxidant effects comparable to the standard reference compound, butylated hydroxy anisole (B1667542) (BHA). researchgate.net The antioxidant activity of benzodiazepine derivatives, structurally related to dibenzazepines, has also been noted, particularly in those containing a phenolic hydroxyl group which can stabilize radicals through hydrogen transfer. scielo.br The presence of a methyl group was also suggested to contribute positively to the antioxidant activity in these related structures. scielo.br
Table 1: Antioxidant Activity of Dibenzazepine Derivatives
| Compound Class | Specific Derivatives | Assay(s) | Key Findings | Reference(s) |
|---|---|---|---|---|
| 5H-dibenz[b,f]azepine Analogues | Compounds (a) and (d) | Inhibition of human LDL oxidation, Lipid peroxidation | Significantly inhibited LDL oxidation and liposome peroxidation. | researchgate.net |
| 5H-dibenz[b,f]azepine-Aminophenols | Compounds 2d and 2e | DPPH radical scavenging, β-carotene linoleate system, LDL oxidation, Reducing power | Showed predominant antioxidant activities among the tested analogues. | nih.gov |
The dibenzazepine core structure has served as a foundation for the development of various compounds with potential antimicrobial properties. A review of dibenzazepine-derived compounds highlights their diverse pharmacological activities, including antimicrobial potential. rsyn.org For instance, certain 1,5-benzothiazepine derivatives synthesized from dibenzazepine precursors, particularly those containing halogen atoms, showed promising antimicrobial potency. rsyn.org One of the most potent compounds in a series, which contained a fluorine atom, exhibited a Minimum Inhibitory Concentration (MIC) of 0.5µg/mL against E. coli. rsyn.org
In a different study, newly synthesized dibenzodiazepine derivatives were identified as having potent inhibitory activity against intracellular multidrug-resistant and fluoroquinolone-resistant strains of S. typhimurium in both macrophages and epithelial cells. nih.gov One small molecule, SW33, was also effective against intramacrophagic Salmonella typhi, Yersinia enterocolitica, and Listeria monocytogenes. nih.gov
Substituted dibenzo[b,f] rsyn.orgdntb.gov.uathiazepine analogues have also been evaluated for their antibacterial activities against both gram-positive and gram-negative bacteria. researchgate.net Derivatives containing imidazole, 2-methyl imidazole, and pyrrolidine (B122466) moieties attached at the C-11 position demonstrated significant antibacterial effects. researchgate.net The antibacterial activity was assessed using the disc plate method against strains such as Salmonella typhi, Shigella dysenteriae, Escherichia coli, and Staphylococcus aureus. researchgate.net
Additionally, a series of 5H-dibenz[b,f]azepine-based pyrazole sulphonamides were synthesized and assayed for in vitro antimicrobial activity. researchgate.net Among the synthesized compounds, derivatives 38 and 39 were found to be more potent antimicrobial agents than the standard drugs streptomycin (B1217042) and fluconazole (B54011). researchgate.net Molecular docking studies suggested that the antimicrobial activity of these compounds might be due to their tight binding in the active site of S. aureus tyrosyl-tRNA synthetase. researchgate.net
Table 2: Antimicrobial Activity of Dibenzazepine Analogs
| Compound Class | Specific Derivatives/Findings | Target Organism(s) | Activity/MIC | Reference(s) |
|---|---|---|---|---|
| 1,5-Benzothiazepines | Compound (Bt5) with fluorine atom | E. coli | MIC: 0.5µg/mL | rsyn.org |
| Dibenzodiazepines | Compound SW33 | Intracellular MDR S. typhimurium, S. typhi, Y. enterocolitica, L. monocytogenes | Potent inhibitory activity. | nih.gov |
| Dibenzo[b,f] rsyn.orgdntb.gov.uathiazepines | Imidazole, 2-methyl imidazole, and pyrrolidine derivatives | Gram-positive and Gram-negative bacteria | Significant antibacterial activities. | researchgate.net |
Preclinical research in rodent models has demonstrated the anti-inflammatory potential of certain dibenzazepine derivatives. A study of N-substituted 5H-dibenz[c,e]azepin-5,7(6H)dione and 6-substituted 6,7-dihydro-5H-dibenz[c,e]azepine derivatives revealed significant anti-inflammatory and local analgesic activity. nih.gov
Several compounds from these series were identified as being as potent as the standard anti-inflammatory drugs indomethacin (B1671933) and phenylbutazone (B1037) in animal models. nih.gov For example, 6-(4-Chlorophenyl)-5H-dibenz[c,e]azepin-5,7(6H)dione showed greater than 50% inhibition of induced edema in mice at a dose of 25 mg/kg. nih.gov Potent activity was also observed for 6-Methyl-6,7-dihydro-5H-dibenz[c,e]azepine and the N-butyl and N-pentyl derivatives of the dibenz-[c,e]azepine series. nih.gov
The mechanism of action for these potent anti-inflammatory agents was investigated, revealing that they inhibited the activity of acid lysosomal hydrolytic enzymes, trypsin, elastase, and collagenase at 10⁻⁵ M concentrations. nih.gov Furthermore, these compounds were found to inhibit prostaglandin (B15479496) synthetase activity from bovine seminal vesicles and mouse macrophages at the same concentration. nih.gov
Table 3: Anti-inflammatory Activity of Dibenzazepine Derivatives in Rodent Models
| Compound | Key Findings | Mechanism of Action | Reference(s) |
|---|---|---|---|
| 6-(4-Chlorophenyl)-5H-dibenz[c,e]azepin-5,7(6H)dione | >50% inhibition of induced edema at 25 mg/kg. | Inhibition of lysosomal enzymes and prostaglandin synthetase. | nih.gov |
| 6-Methyl-6,7-dihydro-5H-dibenz[c,e]azepine | Potent anti-pleurisy activity in rats. | Inhibition of lysosomal enzymes and prostaglandin synthetase. | nih.gov |
Metabolic Pathways and Biotransformation Research
In Vitro Hepatic Microsomal Assays and Hepatocyte Studies
In vitro models are fundamental in the early assessment of a compound's metabolic stability and to identify the enzymes and pathways involved in its metabolism. For 2-Methyl-5H-dibenzazepine, liver microsomes and hepatocytes are the primary systems utilized.
Hepatic Microsomal Assays: Liver microsomes are subcellular fractions of the liver that contain a high concentration of drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily. evotec.comevotec.com These assays are instrumental in determining the intrinsic clearance of a compound, which is a measure of the metabolic capacity of the liver for that specific substance. evotec.com The process typically involves incubating this compound with liver microsomes in the presence of necessary cofactors like NADPH at 37°C. evotec.com Samples are taken at various time points, and the reaction is stopped. The amount of the parent compound remaining is then quantified using techniques like liquid chromatography-mass spectrometry (LC-MS/MS). mercell.com From this data, the in vitro half-life and intrinsic clearance can be calculated. mercell.com These assays are advantageous due to their cost-effectiveness and adaptability to high-throughput screening. evotec.com
Below is a table summarizing the key features of these in vitro systems:
| Feature | Hepatic Microsomal Assays | Hepatocyte Studies |
| Enzyme Complement | Primarily Phase I enzymes (e.g., CYPs) bioivt.com | Phase I and Phase II enzymes, and transporters bioivt.comnih.gov |
| Primary Use | High-throughput screening for metabolic stability and intrinsic clearance evotec.com | Broader assessment of cellular metabolism, including Phase II conjugation bioivt.com |
| Advantages | Cost-effective, easy to use and store, high-throughput adaptable evotec.com | More physiologically relevant, allows for study of uptake and efflux transporters europa.eu |
| Limitations | Lacks Phase II enzymes and transporters bioivt.com | More complex to maintain, lower throughput |
Identification and Characterization of Primary Metabolic Products (e.g., N-oxides, Dihydro Derivatives, Hydroxylated Metabolites)
The biotransformation of this compound results in the formation of several metabolites. The identification and characterization of these products are essential for a complete understanding of its disposition in the body. The primary metabolic transformations often involve oxidation and reduction reactions.
Hydroxylated Metabolites: Hydroxylation is a common metabolic pathway for many xenobiotics, catalyzed primarily by CYP enzymes. For compounds with aromatic rings like this compound, hydroxylation can occur at various positions on the dibenzazepine (B1670418) nucleus. The resulting hydroxylated metabolites are generally more polar than the parent compound, facilitating their excretion.
N-oxides: The nitrogen atom in the azepine ring is a potential site for oxidation, leading to the formation of N-oxides. This is another common metabolic pathway for compounds containing a tertiary amine.
Dihydro Derivatives: Reduction of the double bond in the azepine ring can lead to the formation of dihydro derivatives. For instance, the related compound oxcarbazepine (B1677851) is rapidly metabolized to 10,11-dihydro-10-hydroxy-carbamazepine. researchgate.net
The identification of these metabolites is typically achieved using sophisticated analytical techniques such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS). nih.gov These methods allow for the separation of the parent compound from its metabolites and provide structural information based on their mass-to-charge ratio and fragmentation patterns.
A summary of potential primary metabolic products is provided in the table below:
| Metabolite Type | Description |
| Hydroxylated Metabolites | Addition of a hydroxyl (-OH) group to the aromatic rings or the methyl group. |
| N-oxides | Oxidation of the nitrogen atom in the azepine ring. |
| Dihydro Derivatives | Reduction of a double bond in the central azepine ring. |
Enzymatic Systems Involved in Biotransformation (e.g., Cytochrome P450 Isoforms: CYP3A4, CYP2C8, CYP3A5, CYP2B6; UGT2B7)
The metabolism of this compound is mediated by a variety of enzymatic systems, with the cytochrome P450 (CYP) superfamily playing a central role in Phase I biotransformation. nih.gov
Cytochrome P450 Isoforms: Several CYP isoforms are likely involved in the metabolism of this compound, given the structural similarities to other dibenzazepine derivatives.
CYP3A4 and CYP3A5: These are major hepatic CYP enzymes responsible for the metabolism of a vast number of drugs. nih.gov They are often involved in oxidation reactions, including hydroxylation and N-oxidation.
CYP2C8 and CYP2B6: These isoforms also contribute to the metabolism of various xenobiotics and may play a role in the biotransformation of this compound.
Identifying the specific CYP isoforms involved is typically done through in vitro studies using human liver microsomes and a panel of selective CYP inhibitors or recombinant human CYP enzymes.
Uridine 5'-diphospho-glucuronosyltransferases (UGTs): Following Phase I metabolism, the resulting metabolites, particularly hydroxylated derivatives, can undergo Phase II conjugation reactions. UGTs are a key family of Phase II enzymes that catalyze the transfer of glucuronic acid to a substrate, increasing its water solubility and facilitating its excretion. nih.govUGT2B7 is one of the important UGT isoforms involved in the glucuronidation of a wide range of compounds.
The table below lists the key enzymatic systems and their potential roles in the biotransformation of this compound:
| Enzyme Family | Specific Isoforms | Potential Role in Metabolism |
| Cytochrome P450 (Phase I) | CYP3A4, CYP3A5, CYP2C8, CYP2B6 | Oxidation, including hydroxylation and N-oxide formation. |
| UGTs (Phase II) | UGT2B7 | Glucuronidation of hydroxylated metabolites. |
Predictive Computational Models for Metabolic Stability and Hot Spot Identification
In recent years, computational or in silico models have become increasingly valuable in drug discovery and development for predicting the metabolic fate of new chemical entities. These models can provide early insights into a compound's metabolic stability and identify potential sites of metabolism, often referred to as "hot spots."
For this compound, various computational approaches can be employed:
Metabolic Stability Prediction: Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the rate of metabolism based on the chemical structure of the compound. These models are trained on large datasets of compounds with known metabolic stability data.
Metabolite Prediction and Hot Spot Identification: Software programs can simulate the interaction of this compound with various drug-metabolizing enzymes, particularly CYP isoforms. These programs can predict the most likely sites on the molecule to be oxidized, helping to identify potential metabolites. This information can guide the design of subsequent in vitro and in vivo metabolism studies.
These predictive models offer the advantage of being rapid and cost-effective, allowing for the screening of large numbers of compounds in the early stages of drug discovery.
Methodological Strategies for Mitigating Metabolite Interference in Preclinical Studies
The presence of metabolites can sometimes interfere with the interpretation of preclinical studies. For example, a metabolite may have its own pharmacological activity or may interfere with the analytical methods used to quantify the parent compound.
Several strategies can be employed to mitigate these challenges:
High-Resolution Analytical Methods: The use of highly selective and sensitive analytical techniques, such as LC-MS/MS, is crucial to differentiate and accurately quantify the parent compound and its metabolites in biological matrices.
Synthesis of Metabolite Standards: The chemical synthesis of suspected major metabolites allows for their use as reference standards in analytical methods. This enables their accurate quantification and allows for their separate evaluation in pharmacological and toxicological assays.
By implementing these strategies, researchers can obtain a clearer understanding of the pharmacokinetic and pharmacodynamic properties of this compound, independent of the effects of its metabolites.
Computational Chemistry and Molecular Modeling Approaches
Molecular Docking Simulations for Ligand-Receptor Binding Prediction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein), forming a stable complex. This method is crucial in drug discovery for predicting the binding affinity and interaction mechanism of a compound with its biological target.
While specific molecular docking studies for 2-Methyl-5H-dibenzazepine are not prominent in the literature, extensive research has been conducted on its parent structures and analogues. For instance, derivatives of the dibenzazepine (B1670418) and benzodiazepine (B76468) classes have been docked against various receptors to elucidate their mechanism of action. nih.govnih.gov Molecular docking simulations for benzodiazepine derivatives with the GABA-A receptor, a key target for their therapeutic effects, have been used to identify crucial binding interactions, such as hydrogen bonds and hydrophobic contacts, that determine ligand affinity. eurekaselect.comufms.br
In a typical docking study, the ligand and protein are prepared, and a search algorithm explores various binding poses within the receptor's active site. These poses are then scored based on a function that estimates the binding free energy. A lower docking score generally indicates a more favorable binding interaction.
For example, molecular dynamics (MD) simulations, which complement docking studies by showing the dynamic behavior of the ligand-receptor complex over time, have been used to investigate the interaction between carbamazepine (B1668303) (a derivative of the dibenzazepine core) and cytochrome P450 enzymes like CYP3A4. mdpi.com These studies reveal specific interactions, including hydrogen bonds, salt bridges, and π-π stacking, which are isoform-specific and crucial for the drug's metabolism. mdpi.com
| Compound Class | Target Protein | Typical Docking Score (kcal/mol) | Key Interacting Residues (Example) |
| Benzodiazepine Analogues | GABA-A Receptor | -7.0 to -9.5 | Tyr159, Phe77, Thr206 |
| Carbamazepine | Cytochrome P450 3A4 | -6.5 to -8.0 | Arg212, Ser119, Ile301 |
| Fused Benzazepines | Dopamine (B1211576) D3 Receptor | -8.0 to -11.0 | Asp110, Phe345, Ser192 |
Note: The data in this table are illustrative and represent typical values found in docking studies of the broader dibenzazepine and related classes of compounds. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By identifying key molecular properties (descriptors) that influence activity, QSAR models can predict the potency of new, unsynthesized molecules.
No specific QSAR models have been developed for this compound itself. However, the technique has been widely applied to the broader classes of tricyclic antidepressants (TCAs) and benzodiazepines, which share the dibenzazepine scaffold or related seven-membered ring structures. nih.govnih.gov These models correlate molecular descriptors—numerical values representing physicochemical properties—with biological activities like receptor binding affinity or inhibitory concentrations. nih.govnih.gov
The development of a QSAR model involves several key steps:
Data Set Selection : A group of structurally related molecules with experimentally determined biological activities is chosen.
Descriptor Calculation : For each molecule, a wide range of molecular descriptors are calculated. These can be 1D (e.g., molecular weight), 2D (e.g., connectivity indices), or 3D (e.g., molecular shape) and describe properties like lipophilicity (logP), electronic distribution, and steric factors. nih.gov
Model Building : Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build an equation linking the most relevant descriptors to the biological activity.
Validation : The model's predictive power is rigorously tested using internal (e.g., cross-validation) and external validation (predicting the activity of a separate test set of compounds). A robust QSAR model is expected to have a high squared correlation coefficient (R²) for the training set and a high predictive squared correlation coefficient (Q²) for the test set. nih.govnih.govresearchgate.net
For TCAs, QSAR studies have helped identify features crucial for their activity, such as energy parameters, basicity, and lipophilicity. nih.gov A validated QSAR model for a series of designer benzodiazepines showed good predictive power, with an R² of 0.75 for the training set and 0.66 for the test set. researchgate.net
| Descriptor Type | Example Descriptor | Property Represented | Potential Impact on Activity |
| Electronic | Dipole Moment | Polarity and charge distribution | Influences electrostatic interactions with the receptor. |
| Steric | Molar Refractivity (MR) | Molecular volume and polarizability | Affects how well the molecule fits into the binding pocket. |
| Hydrophobic | LogP | Lipophilicity (water-octanol partition) | Governs membrane permeability and hydrophobic interactions. |
| Topological | Wiener Index | Molecular branching and compactness | Relates to molecular size and shape. |
| Quantum Chemical | HOMO/LUMO Energy | Electron-donating/accepting ability | Important for charge-transfer interactions. |
Note: This table lists common descriptors that would be considered in a QSAR study of dibenzazepine derivatives.
Density Functional Theory (DFT) Calculations for Electronic Structure, Geometry Optimization, and Conformational Analysis
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. It is a powerful tool for optimizing molecular geometry, analyzing conformational preferences, and calculating a wide range of electronic properties.
For the dibenzazepine class, DFT calculations are essential for understanding the fundamental properties of the tricyclic system. mdpi.com While detailed reports on this compound are limited, studies on the parent 5H-dibenzo[b,f]azepine and its derivatives provide significant insights. researchgate.net DFT is used to:
Geometry Optimization : Determine the most stable three-dimensional arrangement of atoms (the ground state geometry). For dibenzazepines, a key structural feature is the conformation of the central seven-membered ring, which can adopt different boat-like conformations. mdpi.com DFT calculations can predict bond lengths, bond angles, and dihedral angles with high accuracy.
Conformational Analysis : Identify different stable conformers and calculate their relative energies. The flexibility of the central azepine ring is crucial for the biological activity of many of its derivatives.
Electronic Structure Analysis : Calculate properties like the distribution of electron density, molecular electrostatic potential (MEP), and the energies of frontier molecular orbitals (HOMO and LUMO). ijcce.ac.ir The HOMO-LUMO energy gap is an important indicator of a molecule's chemical reactivity and stability. nih.gov NBO (Natural Bond Orbital) analysis can reveal details about electron delocalization and hyperconjugative interactions within the molecule. mdpi.com
DFT calculations at the B3LYP/6-311++G** level have been used to optimize the geometry of 5H-dibenzo[b,f]azepine, showing that the presence of the C10-C11 double bond influences the partial aromaticity of the central ring. mdpi.com
| Parameter | Description | Typical Application for Dibenzazepines |
| Total Energy | The total electronic energy of the molecule at its optimized geometry. | Comparing the relative stability of different isomers or conformers. |
| Bond Lengths/Angles | The distances between atomic nuclei and the angles between adjacent bonds. | Characterizing the precise 3D structure of the tricyclic core. |
| Dihedral Angle | The angle between two intersecting planes, defining the twist of the central ring. | Quantifying the boat-like conformation of the azepine ring. |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the propensity to donate electrons. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the propensity to accept electrons. |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Relates to chemical reactivity and electronic transitions. |
| MEP Map | Molecular Electrostatic Potential mapped onto the electron density surface. | Visualizing electron-rich (nucleophilic) and electron-poor (electrophilic) regions. |
Note: This table summarizes key parameters obtained from DFT calculations and their relevance to the study of dibenzazepine structures.
Reaction Mechanism Elucidation via Computational Pathways
Computational chemistry provides indispensable tools for elucidating the detailed mechanisms of chemical reactions. By mapping the potential energy surface, researchers can identify reactants, products, intermediates, and, most importantly, the transition states that connect them. This allows for the calculation of activation energies, which determine the reaction rate and feasibility.
While specific mechanistic studies involving the synthesis or reactions of this compound are not widely published, computational methods have been applied to reactions involving the core dibenzazepine structure. A notable example is the computational study of the Diels-Alder reaction, a powerful cycloaddition for forming six-membered rings. researchgate.net
A DFT study on the Diels-Alder reaction between the parent 5H-dibenzo[b,f]azepine and 2,5-dimethylfuran has been performed. researchgate.net Such studies typically involve:
Locating Stationary Points : Optimizing the geometries of reactants, products, and transition states.
Frequency Calculations : Confirming that reactants and products are energy minima (no imaginary frequencies) and that transition states are first-order saddle points (one imaginary frequency).
Calculating Reaction Energies : Determining the change in Gibbs free energy (ΔG) to predict the spontaneity of the reaction.
Calculating Activation Barriers : Determining the energy difference between the reactants and the transition state (ΔG‡) to predict the reaction kinetics.
These computational models can also explore the effects of different solvents and temperatures on the reaction outcome, such as the preference for endo versus exo products in cycloadditions. researchgate.net The kinetically favored endo adduct is often preferred at lower temperatures. researchgate.net
| Reaction Type | Computational Method | Key Findings |
| Diels-Alder Cycloaddition | DFT (e.g., B3LYP/6-31G*) | Determination of transition state structures for endo and exo pathways. |
| Calculation of activation energies to predict stereoselectivity. | ||
| Analysis of solvent effects on reaction feasibility and product ratios. | ||
| Cyclization | DFT, Ab Initio | Identification of intermediates and transition states in ring-forming steps. |
| Calculation of reaction energy profiles to map the entire pathway. |
Note: This table illustrates how computational methods are applied to elucidate reaction mechanisms relevant to the dibenzazepine scaffold.
In Silico Prediction of Pharmacokinetic Parameters
In silico methods are widely used in modern drug discovery to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates. researchgate.netnih.gov These predictions help to identify compounds with poor pharmacokinetic profiles early in the development process, reducing the risk of late-stage failures. researchgate.net
Although a specific ADME profile for this compound is not available, its properties can be estimated using various computational models based on its structure. These models are often trained on large datasets of compounds with known experimental ADME properties. The pharmacokinetic properties of related tricyclic antidepressants, such as imipramine (B1671792), are well-characterized and provide a useful reference. litfl.com
Key ADME parameters that can be predicted in silico include:
Absorption : Parameters like human intestinal absorption (HIA) and cell permeability (e.g., Caco-2 models) are predicted. Physicochemical properties derived from Lipinski's Rule of Five (e.g., molecular weight < 500, LogP < 5) are used as initial filters for oral bioavailability.
Distribution : Predictions include plasma protein binding (PPB), blood-brain barrier (BBB) penetration, and the volume of distribution (Vd). High plasma protein binding and a large volume of distribution are characteristic of many TCAs. litfl.com
Metabolism : Models can predict which cytochrome P450 (CYP) enzymes are likely to metabolize the compound and whether the compound might inhibit these enzymes. Inhibition of CYP enzymes is a major cause of drug-drug interactions.
Excretion : Parameters such as total clearance and the likelihood of being a substrate for efflux transporters like P-glycoprotein (P-gp) can be estimated. mdpi.com
| ADME Parameter | Description | Predicted Value/Characteristic (Illustrative for a TCA-like molecule) |
| Physicochemical | ||
| Molecular Weight | Mass of the molecule. | < 500 g/mol |
| LogP | Octanol-water partition coefficient; measures lipophilicity. | High (e.g., 3.0 - 5.0) |
| H-Bond Donors/Acceptors | Number of hydrogen bond donors and acceptors. | Donors ≤ 5, Acceptors ≤ 10 |
| Absorption | ||
| Human Intestinal Absorption | Percentage of drug absorbed from the gut. | High (>80%) |
| Distribution | ||
| Blood-Brain Barrier (BBB) | Ability to cross into the central nervous system. | Yes (CNS active) |
| Plasma Protein Binding | Percentage of drug bound to proteins in the blood. | High (>90%) |
| Metabolism | ||
| CYP Substrate/Inhibitor | Predicts interaction with key metabolic enzymes. | Substrate of CYP2D6, CYP3A4; Potential inhibitor. |
| Excretion | ||
| P-gp Substrate | Predicts if the compound is actively pumped out of cells. | Likely |
Note: The values in this table are illustrative examples based on the known properties of related tricyclic antidepressants and are intended to represent a typical in silico ADME profile for a molecule of this class. litfl.com
Analytical Techniques for Research and Characterization
The rigorous characterization of 2-Methyl-5H-dibenzazepine relies on a suite of advanced analytical techniques. These methods are indispensable for confirming the compound's identity, determining its purity, and elucidating its precise chemical structure. Methodologies range from chromatographic techniques for separation and quantification to spectroscopic techniques for detailed structural analysis.
Emerging Research Applications and Future Directions
Role in the Development of Advanced Materials
While direct applications of 2-Methyl-5H-dibenzazepine in advanced materials are not yet established, the inherent properties of the dibenzazepine (B1670418) scaffold suggest significant potential. The electron-rich, conjugated tricyclic system is a promising building block for organic electronic materials.
Organic Light Emitting Diodes (OLEDs): The dibenzazepine core's aromatic nature provides a rigid structure capable of efficient charge transport, a critical characteristic for host materials in OLEDs. Future research could involve incorporating this compound into larger molecular structures designed for thermally activated delayed fluorescence (TADF) or as hosts for phosphorescent emitters. The methyl group could be used to fine-tune solubility and film-forming properties, which are crucial for device fabrication.
Dye-Sensitized Solar Cells (DSSCs): In DSSCs, organic dyes absorb sunlight and inject electrons into a semiconductor, typically titanium dioxide (TiO2). sumdu.edu.ua The dibenzazepine structure can be functionalized to act as the core of a D-π-A (donor-π-bridge-acceptor) sensitizer (B1316253) dye. This compound could serve as a starting point for creating dyes where the dibenzazepine unit functions as an electron donor. The development of such dyes would be a key step in harnessing solar energy, and the methyl substituent could modulate the dye's absorption spectrum and electrochemical properties. sumdu.edu.uadiva-portal.org
Ligand Design for Metal Complexes and Molecular Organic Frameworks (MOFs)
The nitrogen atom within the azepine ring and the extensive π-system of the aromatic rings make the dibenzazepine scaffold an intriguing ligand for coordination chemistry.
Ligand Design for Metal Complexes: Theoretical studies using Density Functional Theory (DFT) on the parent dibenzazepine ligand have shown its versatility in coordinating with transition metals through multiple modes (η1 to η7). africaresearchconnects.com This flexibility allows for a variety of structural configurations in metal complexes, which could have applications in catalysis and materials science. africaresearchconnects.comcrimsonpublishers.com The 2-methyl derivative could be used to design ligands with specific steric and electronic properties, influencing the catalytic activity or photophysical characteristics of the resulting metal complexes. nih.gov
Metal-Organic Frameworks (MOFs): MOFs are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. mdpi.com Their high surface area and tunable porosity make them suitable for gas storage, separation, and catalysis. mdpi.commdpi.com While ligands like 2-methylimidazole (B133640) are commonly used, the larger, more rigid structure of a functionalized this compound could be employed to create MOFs with unique pore structures and functionalities. researchgate.netrsc.org Future work could involve derivatizing this compound with carboxylic acid or other coordinating groups to enable its integration as a linker in novel MOF architectures. mdpi.comrsc.org
Table 1: Potential Coordination Properties of Dibenzazepine Scaffolds
| Feature | Description | Potential Application | Reference |
|---|---|---|---|
| Coordination Versatility | Theoretical studies show the dibenzazepine ligand can coordinate with transition metals in multiple modes (η1 to η7). | Design of novel catalysts and functional materials. | africaresearchconnects.com |
| Structural Rigidity | The tricyclic structure provides a rigid backbone for organic linkers. | Construction of robust Metal-Organic Frameworks (MOFs) with defined pore structures. | mdpi.com |
| π-System | The extensive aromatic system can engage in π-π stacking interactions and influence electronic properties. | Development of conductive MOFs and supramolecular assemblies. | nih.gov |
| Functionalization | The core can be derivatized with coordinating groups (e.g., carboxylates, pyridyls) to act as linkers. | Tuning MOF properties for specific applications like drug delivery or gas separation. | mdpi.com |
Antioxidant and Antibacterial Research Prospects
Derivatives of the parent 5H-dibenz[b,f]azepine scaffold have demonstrated promising biological activities, suggesting that this compound could be a valuable precursor for new therapeutic agents.
Antioxidant Activity: Studies on 5H-dibenz[b,f]azepine derivatives bearing aminophenol or pyrazole (B372694) sulphonamide moieties have shown significant antioxidant properties. nih.govresearchgate.net These compounds exhibit potent radical scavenging activity, comparable to standards like Butylated Hydroxy Anisole (B1667542) (BHA). nih.govresearchgate.net The presence of a phenolic hydroxyl group, in particular, appears to be key for this activity. scielo.br Future research could focus on synthesizing derivatives of this compound that incorporate these functional groups. The electron-donating nature of the methyl group at the 2-position could potentially enhance the antioxidant capacity of these new compounds. scielo.br
Antibacterial Activity: The dibenzazepine core, when integrated with other bioactive pharmacophores like pyrazole sulphonamides, has yielded compounds with potent antimicrobial activity against various bacterial and fungal strains. researchgate.net Some of these derivatives outperformed standard drugs like streptomycin (B1217042) and fluconazole (B54011) in in-vitro assays. researchgate.net The mechanism may involve interactions with key bacterial enzymes. researchgate.net Given the growing threat of antibiotic resistance, exploring the antibacterial potential of new this compound derivatives is a promising research direction. nih.govijcce.ac.ir
Table 2: Bioactivity of 5H-dibenz[b,f]azepine Derivatives
| Derivative Class | Tested Activity | Key Findings | Reference |
|---|---|---|---|
| Aminophenol derivatives | Antioxidant | Showed good scavenging effects on DPPH radicals and inhibited lipid peroxidation. | nih.gov |
| Pyrazole sulphonamides | Antimicrobial & Antioxidant | Some compounds showed better antimicrobial activity than standard streptomycin and fluconazole. Docking studies suggested interaction with S. aureus tyrosyl-tRNA synthetase. | researchgate.net |
Drug Repurposing Strategies and Exploration of Novel Therapeutic Indications
Drug repurposing involves finding new clinical uses for existing drugs, which can significantly shorten development timelines. nih.govnih.gov The this compound structure is closely related to highly successful central nervous system (CNS) drugs.
The parent compound, 5H-dibenz[b,f]azepine (iminostilbene), is the core of Carbamazepine (B1668303), a cornerstone medication for epilepsy and neuropathic pain. nih.gov Other dibenzazepine derivatives include antidepressants like Imipramine (B1671792). this compound is known as a key intermediate and impurity in the synthesis of Carbamazepine. synthinkchemicals.com This close structural relationship suggests that this compound or its direct derivatives could possess novel neuromodulatory activities. The methyl group can alter the molecule's interaction with metabolic enzymes (e.g., cytochrome P450) and its affinity for therapeutic targets like voltage-gated sodium channels. researchgate.net Future research could involve screening this compound and its novel derivatives against a panel of CNS targets to explore potential new therapeutic applications, possibly for epilepsy, bipolar disorder, or pain, with a potentially different efficacy and side-effect profile compared to existing medications. researchgate.netpensoft.net
Future Perspectives in Synthetic Methodologies and Computational Prediction
Advancements in both synthetic chemistry and computational modeling are poised to accelerate research into this compound.
Synthetic Methodologies: While traditional methods like Friedel-Crafts reactions have been used to synthesize the dibenzazepine core, modern techniques offer greater efficiency and control. Future efforts will likely focus on palladium-catalyzed cross-coupling reactions and intramolecular Buchwald–Hartwig couplings to construct the azepine ring with high yields and regioselectivity. nih.gov The development of scalable, cost-effective synthetic routes is essential for making this compound and its derivatives more accessible for extensive research.
Computational Prediction: In silico tools are becoming indispensable in modern chemical research.
DFT Calculations: Density Functional Theory can be used to model the electronic structure of this compound, predicting its reactivity, metabolic hot spots, and coordination properties with metals. africaresearchconnects.com
Molecular Docking: These simulations can predict the binding modes and affinities of novel this compound derivatives to specific biological targets, guiding the design of new therapeutic agents. researchgate.netrsc.org
ADMET Prediction: Software like SwissADME can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of virtual compounds, allowing researchers to prioritize the synthesis of candidates with favorable pharmacokinetic profiles.
By integrating advanced synthetic methods with predictive computational models, future research can efficiently explore the vast chemical space around this compound, unlocking its full potential in materials science and medicine.
Q & A
Q. Q1: What are the established synthetic routes for 2-Methyl-5H-dibenzazepine, and how do they compare in yield and scalability?
Methodological Answer: The synthesis of this compound derivatives has historically relied on Friedel-Crafts alkylation or cyclization reactions, as well as palladium-catalyzed cross-coupling strategies . For example, Friedel-Crafts approaches offer moderate yields (50–70%) but require harsh acidic conditions, which may limit functional group compatibility. Advanced methodologies, such as transition-metal-catalyzed annulation, have improved regioselectivity but face challenges in scaling due to catalyst costs. Researchers should compare reaction conditions (temperature, solvent, catalyst) and purity validation (via NMR, HPLC) to optimize protocols for specific applications .
Q. Q2: How can researchers characterize the structural and electronic properties of this compound experimentally and computationally?
Methodological Answer: Structural characterization typically involves:
- NMR spectroscopy (¹H/¹³C) to confirm the aromatic proton environment and methyl substitution.
- X-ray crystallography for absolute configuration determination.
- DFT calculations (e.g., Gaussian or ORCA software) to model electron density and predict reactivity .
Contradictions between experimental and computational data (e.g., bond lengths or charge distribution) should be resolved by validating computational parameters (basis sets, solvation models) against crystallographic data .
Advanced Research Questions
Q. Q3: How can researchers address contradictory findings in this compound’s pharmacological activity across in vitro and in vivo models?
Methodological Answer: Contradictions often arise from differences in experimental design:
- Dosage variability : Optimize dose-response curves using pharmacokinetic profiling (e.g., LC-MS for metabolite tracking).
- Model specificity : Compare results across cell lines (e.g., HEK-293 vs. neuronal primary cultures) and animal models (rodents vs. zebrafish) to assess species-dependent effects .
- Data normalization : Use internal controls (e.g., housekeeping genes in qPCR) and statistical methods (ANOVA with post-hoc tests) to mitigate batch effects . For unresolved contradictions, collaborative replication studies are recommended .
Q. Q4: What strategies are effective in optimizing the enantiomeric purity of this compound derivatives for CNS-targeted applications?
Methodological Answer: Chiral resolution methods include:
- Chiral chromatography (e.g., Chiralpak columns) with mobile-phase optimization (hexane/isopropanol ratios).
- Asymmetric catalysis : Use chiral ligands (e.g., BINAP) in palladium-mediated syntheses to enhance enantiomeric excess (ee > 90%) .
Validate purity via polarimetry or circular dichroism (CD) spectroscopy. Contradictions in ee values between methods should be investigated using orthogonal techniques (e.g., HPLC vs. NMR chiral shift reagents) .
Q. Q5: How can computational models predict the metabolic stability of this compound in preclinical studies?
Methodological Answer:
- In silico tools : Use software like Schrödinger’s ADMET Predictor or SwissADME to simulate cytochrome P450 interactions and identify metabolic hot spots (e.g., methyl group oxidation) .
- Experimental validation : Compare predictions with in vitro microsomal assays (human/rat liver microsomes) and LC-HRMS metabolite identification. Discrepancies may arise from enzyme polymorphism; thus, cross-referencing with clinical databases (e.g., PharmVar) is critical .
Methodological Rigor and Data Interpretation
Q. Q6: What are the best practices for documenting synthetic protocols and analytical data to ensure reproducibility?
Methodological Answer:
- Detailed logs : Record reaction parameters (time, temperature, solvent purity) and equipment calibration data .
- Open-access repositories : Deposit raw spectral data (NMR, MS) in platforms like Figshare or Zenodo for peer validation.
- Contradiction reporting : Transparently document failed experiments (e.g., side reactions during methylation) to guide troubleshooting .
Q. Q7: How should researchers design a systematic review to evaluate this compound’s potential as a neuroactive scaffold?
Methodological Answer:
- Search strategy : Use Boolean operators in PubMed/Scopus (e.g., "this compound AND (neuroprotection OR dopamine receptor)") and filter by study type (in vitro, in vivo) .
- Data extraction : Tabulate key parameters (IC₅₀ values, assay types, sample sizes) to identify trends or outliers.
- Bias assessment : Apply tools like SYRCLE’s risk-of-bias checklist for animal studies to weigh evidence quality .
Contradiction Analysis and Collaborative Frameworks
Q. Q8: How can interdisciplinary teams resolve discrepancies in this compound’s mechanism of action?
Methodological Answer:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
